Regioisomeric Carboxyl Position Drives Chelate Ring Size and Metal‑Coordination Mode
The para‑carboxylic acid substituent on 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic acid precludes the six‑membered chelate ring that is formed by the ortho‑COOH isomer upon metal binding. In the ortho isomer, the –COOH group at the ortho position coordinates together with the deprotonated hydrazonic nitrogen and one keto‑oxygen of the dioxane ring, yielding a tridentate bivalent ligand with a 1:1 metal‑to‑ligand ratio for Ni(II), Cu(II), and Fe(III) [1]. The para isomer, by contrast, positions the carboxyl group too distant for simultaneous chelation with the hydrazone‐dioxane donor set, likely resulting in a bidentate or bridging coordination mode. The ortho‑COOH ligand further stabilizes a discrete dimer in the solid state via intermolecular hydrogen bonding involving the ortho‑COOH group [1], a supramolecular arrangement not accessible to the para isomer.
| Evidence Dimension | Chelate ring size and metal-coordination mode |
|---|---|
| Target Compound Data | Para-COOH: predicted bidentate or bridging; no six‑membered chelate possible |
| Comparator Or Baseline | Ortho-COOH isomer (2-(2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl)benzoic acid): tridentate bivalent, six‑membered chelate, 1:1 (M:L) with Ni(II), Cu(II), Fe(III) [1] |
| Quantified Difference | Qualitative difference in chelate ring size (six‑membered for ortho vs. not possible for para) and denticity (tridentate vs. bidentate) |
| Conditions | Metal complexation reactions in ethanol/water with Ni(II), Cu(II), and Fe(III) salts in the presence of sodium acetate [1] |
Why This Matters
The para isomer offers a distinct coordination geometry that may favor different metal ions or catalytic applications compared with the ortho isomer, and it avoids the dimeric aggregation that can complicate solubility and crystallinity in the ortho series.
- [1] Kumar, S.S.; Sadasivan, V.; Meena, S.S.; Sreepriya, R.S.; Biju, S. Synthesis, structural characterization and biological studies of Ni(II), Cu(II) and Fe(III) complexes of hydrazone derived from 2-(2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl)benzoic acid. Inorganica Chimica Acta 2022, 120919. View Source
